![molecular formula C11H14OS B14476885 Ethanol, 2-[[(ethenylphenyl)methyl]thio]- CAS No. 71976-92-6](/img/structure/B14476885.png)
Ethanol, 2-[[(ethenylphenyl)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[[(ethenylphenyl)methyl]thio]- is an organic compound that belongs to the class of alcohols. This compound features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a thioether group (-S-) bonded to an ethenylphenyl group. The presence of both alcohol and thioether functionalities makes this compound versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[(ethenylphenyl)methyl]thio]- typically involves the reaction of 2-mercaptoethanol with ethenylbenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the benzyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[[(ethenylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) can be used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted thioether.
Substitution: Formation of various substituted thioethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol, 2-[[(ethenylphenyl)methyl]thio]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[[(ethenylphenyl)methyl]thio]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the thioether linkage can participate in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-(methylthio)-: Similar structure but with a methyl group instead of an ethenylphenyl group.
Ethanol, 2-(phenylthio)-: Similar structure but with a phenyl group instead of an ethenylphenyl group.
Uniqueness
Ethanol, 2-[[(ethenylphenyl)methyl]thio]- is unique due to the presence of the ethenylphenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
71976-92-6 |
|---|---|
Fórmula molecular |
C11H14OS |
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
2-[(2-ethenylphenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C11H14OS/c1-2-10-5-3-4-6-11(10)9-13-8-7-12/h2-6,12H,1,7-9H2 |
Clave InChI |
HIJVATCFQKVRBB-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


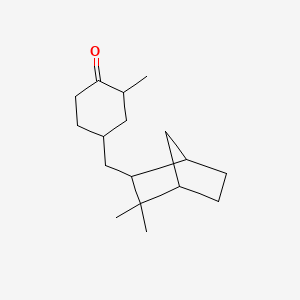
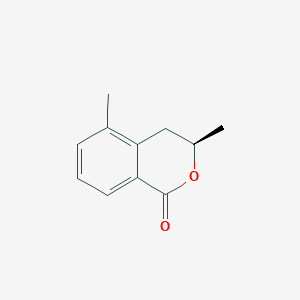

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

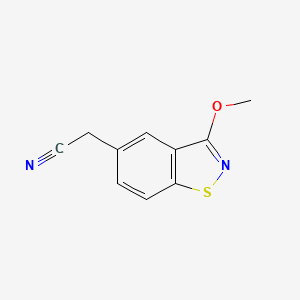



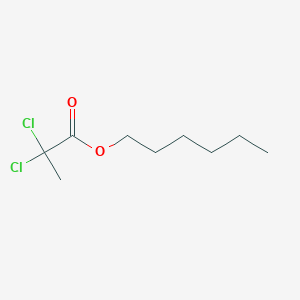

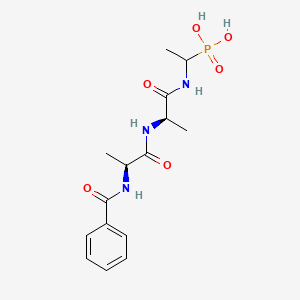
![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
